2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine
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Overview
Description
2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine is a heterocyclic compound that features both a tetrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine can be achieved through various synthetic routes. One common method involves the use of a one-pot four-component condensation reaction. This method typically includes the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions (MCRs) and isocyanide-based multicomponent reactions (IMCRs) can be adapted for large-scale synthesis, offering advantages such as time-saving, greater efficiency, and atom economy .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted tetrazole and pyridine derivatives .
Scientific Research Applications
2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s tetrazole and pyridine rings can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine: This compound has a similar structure but differs in the position of the tetrazole ring on the pyridine ring.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another compound with a tetrazole ring, but with different substituents and applications.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: A compound with multiple tetrazole rings, used in different contexts.
Uniqueness
2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine is unique due to its specific combination of a tetrazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6N6 |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-(2H-tetrazol-5-yl)pyridin-4-amine |
InChI |
InChI=1S/C6H6N6/c7-4-1-2-8-5(3-4)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12) |
InChI Key |
LUHNGOUYARGLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)C2=NNN=N2 |
Origin of Product |
United States |
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